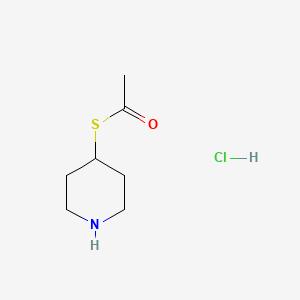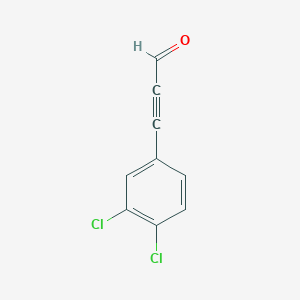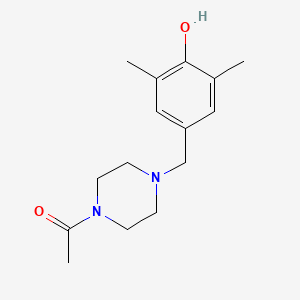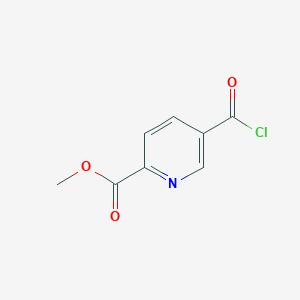
4-Isobutyl-5-methylthiophene-2-carboxylic acid
Descripción general
Descripción
4-Isobutyl-5-methylthiophene-2-carboxylic acid is a heterocyclic compound containing a thiophene ring substituted with isobutyl and methyl groups. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutyl-5-methylthiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired properties of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Isobutyl-5-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
4-Isobutyl-5-methylthiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 4-Isobutyl-5-methylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the isobutyl and methyl substituents, resulting in different chemical properties.
5-Methylthiophene-2-carboxylic acid: Similar structure but without the isobutyl group.
4-Isobutylthiophene-2-carboxylic acid: Similar structure but without the methyl group.
Uniqueness
4-Isobutyl-5-methylthiophene-2-carboxylic acid is unique due to the presence of both isobutyl and methyl groups on the thiophene ring. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other thiophene derivatives .
Propiedades
Fórmula molecular |
C10H14O2S |
|---|---|
Peso molecular |
198.28 g/mol |
Nombre IUPAC |
5-methyl-4-(2-methylpropyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H14O2S/c1-6(2)4-8-5-9(10(11)12)13-7(8)3/h5-6H,4H2,1-3H3,(H,11,12) |
Clave InChI |
UCDSWXWZBDJXRX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(S1)C(=O)O)CC(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














